molecular formula C9H15BrN2O B14022422 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B14022422
M. Wt: 247.13 g/mol
InChI Key: CLYSEMKPQUWHFE-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme mechanisms and interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ethoxyethyl group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole
  • 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
  • 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethoxyethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

4-bromo-1-(1-ethoxyethyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15BrN2O/c1-5-13-8(4)12-7(3)9(10)6(2)11-12/h8H,5H2,1-4H3

InChI Key

CLYSEMKPQUWHFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=C(C(=N1)C)Br)C

Origin of Product

United States

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